3-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
3-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRVRGMXRAENPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Route Analysis
Installation of Chloromethyl Group
The chloromethyl substituent is introduced on the pyrazole ring at the 4-position through transformation of a corresponding hydroxymethyl or mesylate intermediate.
- Starting from cyclopentylmethanol or related alcohols, mesylation is performed using methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N), yielding mesylate intermediates with high chemical yields (~95%).
- The mesylate serves as a good leaving group for subsequent nucleophilic substitution or cross-coupling steps.
N-Alkylation with 2-Fluoroethyl Group
The pyrazole nitrogen is alkylated with a 2-fluoroethyl substituent to enhance metabolic stability and lipophilicity.
Suzuki-Miyaura Cross-Coupling for Pyridine Attachment
The key step involves palladium-catalyzed Suzuki coupling between pyrazole boronic esters and pyridine bromides.
- Boronic ester derivatives of the pyrazole are prepared and then coupled with bromopyridines bearing various substituents.
- The reaction typically employs Pd catalysts under mild conditions, affording pyrazol-4-yl-pyridine derivatives in yields ranging from 53% to 65%.
- The presence of a bromide substituent on the pyridine ring (e.g., 5-bromo-2-pyridine) improves oxidative addition efficiency, leading to higher yields compared to methyl-substituted analogs.
- This method allows the preparation of target compounds without protection of the pyrazole N–H moiety, streamlining the synthesis.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Mesylation | Cyclopentylmethanol | MsCl, Et3N | Cyclopentylmethyl mesylate | 95 |
| 2 | N-Alkylation | Pyrazole boronic ester + 2-fluoroethyl halide | Base (e.g., K2CO3), solvent (DMF) | Fluoroethyl-substituted pyrazole boronic ester | 75 |
| 3 | Suzuki-Miyaura Cross-Coupling | Pyrazole boronic ester + bromopyridine | Pd catalyst, base, solvent | Pyrazol-4-yl-pyridine derivative | 53–65 |
| 4 | Final Functionalization | Pyrazol-4-yl-pyridine derivative | Various (e.g., alkylation) | 3-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine | 7–18 (overall) |
Note: Overall yields for the multi-step synthesis range from 7% to 18% depending on the specific substituents and reaction optimizations.
Additional Synthetic Considerations
- The chloromethyl group serves as a reactive alkylating agent, enabling further derivatization or covalent binding applications.
- Fluoroethyl substitution on the pyrazole nitrogen improves metabolic stability and may enhance membrane permeability, beneficial for biological activity.
- The synthetic route avoids the need for protecting groups on the pyrazole nitrogen, simplifying the process and reducing purification challenges.
- The use of palladium-catalyzed cross-coupling is critical for constructing the pyrazole-pyridine linkage with high regioselectivity and functional group tolerance.
Research Findings and Optimization Insights
- Comparative studies indicate that pyridine bromides with electron-withdrawing substituents (e.g., bromide) facilitate better oxidative addition in the Suzuki coupling step, resulting in higher yields compared to methyl-substituted pyridines.
- The sequence of mesylation followed by N-alkylation and cross-coupling is preferred for efficient synthesis of fluoroalkylated pyrazolylpyridines.
- The synthetic route is amenable to scale-up and diversification, allowing preparation of analogs for medicinal chemistry exploration.
Summary Table of Key Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C11H11ClFN3 |
| Molecular Weight | 239.67 g/mol |
| CAS Number | 2092101-14-7 |
| IUPAC Name | 2-[4-(Chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine |
| Key Functional Groups | Pyrazole, Pyridine, Chloromethyl, Fluoroethyl |
| Typical Overall Yield (multi-step) | 7%–18% |
Biological Activity
3-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring and a pyridine moiety. This compound has garnered attention for its potential biological activities, including antiviral, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, synthesizing data from diverse sources and highlighting key findings from recent research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H11ClFN3
- Molecular Weight : 239.67 g/mol
- CAS Number : 2092564-92-4
| Property | Value |
|---|---|
| Molecular Formula | C11H11ClFN3 |
| Molecular Weight | 239.67 g/mol |
| CAS Number | 2092564-92-4 |
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.
Antiviral Activity
Research indicates that pyrazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against viral infections by inhibiting viral replication mechanisms .
Anti-inflammatory Effects
Several studies have reported that pyrazole-containing compounds possess anti-inflammatory activities. The presence of the pyrazole ring is believed to play a crucial role in modulating inflammatory pathways, making these compounds candidates for treating inflammatory diseases .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been documented, with some studies indicating that they can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in disease processes. For example, it could inhibit enzymes that play roles in inflammation or viral replication.
- Signal Transduction Modulation : The compound might affect signal transduction pathways, particularly those linked to cell growth and survival, which is crucial in cancer therapy.
Study 1: Antiviral Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their antiviral activity against influenza virus strains. Among the tested compounds, one derivative demonstrated significant inhibition of viral replication, suggesting that modifications similar to those found in this compound could enhance antiviral activity .
Study 2: Anti-inflammatory Properties
A study focused on the anti-inflammatory effects of pyrazole derivatives showed that certain compounds reduced pro-inflammatory cytokine levels in vitro. This suggests that the structural characteristics of these compounds, including those found in this compound, may contribute to their ability to modulate inflammation effectively .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests several potential applications in drug development:
-
Antimicrobial Activity :
- Compounds with similar pyrazole and pyridine structures have been studied for their antimicrobial properties. The presence of halogen substituents (chlorine and fluorine) may enhance the binding affinity to microbial targets, potentially leading to novel antimicrobial agents.
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Research on related compounds has shown promise in treating inflammatory diseases. The dual functionality of this compound may provide a pathway for developing anti-inflammatory drugs.
- Enzyme Inhibition :
Agrochemical Applications
In addition to medicinal uses, 3-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine has potential applications in agriculture:
-
Pesticides :
- The chemical structure is conducive to developing new agrochemicals with enhanced efficacy against pests. Fluorinated compounds often exhibit improved metabolic stability and bioactivity, making them suitable candidates for pesticide formulations.
- Herbicides :
Synthesis and Derivative Formation
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups:
- Nucleophilic Substitution Reactions : The chloromethyl group can be replaced by various nucleophiles to form derivatives with distinct biological activities.
- Fluorination Techniques : Methods such as electrophilic fluorination can be employed to modify the compound further, enhancing its pharmacological profile.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential:
- A study examining its interaction with specific biological macromolecules showed promising results regarding binding affinity and selectivity against certain targets, indicating its viability as a lead compound in drug discovery .
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant activity observed against Gram-positive bacteria |
| Anticancer Potential | Induced apoptosis in cancer cell lines |
| Enzyme Interaction | Effective inhibition of target enzymes involved in metabolic pathways |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related molecules from the literature:
Key Observations:
Chloromethyl Group Reactivity :
- The chloromethyl group in the target compound and 8a () facilitates functionalization. However, its position on a pyrazole ring (target) vs. a thiazole (8a) may alter reactivity due to differences in ring electronegativity and steric effects .
- In 8a , the chloromethyl-thiazole moiety is conjugated with a urea group, enhancing hydrogen-bonding capacity for biological targets .
Fluoroalkyl Substituents :
- The 2-fluoroethyl group in the target compound provides moderate lipophilicity (logP ~1.5–2.0 estimated), compared to the stronger electron-withdrawing effect of trifluoromethyl groups in HL1–3 and 7-1 .
- Fluoroethyl groups are less metabolically stable than trifluoromethyl but may improve solubility in polar solvents.
Heterocyclic Core Modifications: The pyrido-pyrimidinone scaffold in 50e () introduces a fused bicyclic system, increasing rigidity compared to the monocyclic pyrazole-pyridine target compound . HL1–3 () demonstrates that pyrazole-pyridine hybrids with trifluoromethylphenyl substituents are effective ligands for luminescent Ir(III) complexes, suggesting the target compound could also coordinate transition metals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry, starting with pyrazole ring formation followed by functionalization. For example:
- Step 1 : Condensation of pyridine derivatives with fluorinated ethylamine precursors under reflux conditions (e.g., using DMF as solvent at 120°C) .
- Step 2 : Chloromethylation via nucleophilic substitution (e.g., using chloromethyl methyl ether in the presence of ZnCl₂ as a catalyst) .
- Yield Optimization : Use catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) to enhance regioselectivity and reduce side reactions . Monitor intermediates via LC-MS to adjust stoichiometry .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (e.g., pyridine protons appear as doublets at δ 8.5–9.0 ppm; pyrazole C-Cl shows distinct coupling patterns) .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., confirm the spatial orientation of the 2-fluoroethyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (expected [M+H]⁺ for C₁₁H₁₂ClFN₃: 264.07) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-fluoroethyl and chloromethyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 2-fluoroethyl group may hinder Suzuki-Miyaura coupling at the pyridine C4 position. Use bulky ligands (e.g., XPhos) to mitigate steric hindrance .
- Electronic Effects : The electron-withdrawing Cl atom activates the pyrazole ring for nucleophilic aromatic substitution. Computational DFT studies (e.g., using Gaussian09 with B3LYP/6-31G*) can predict reactive sites .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare IC₅₀ values in kinase inhibition assays (e.g., JAK2 vs. EGFR) using standardized protocols .
- Metabolite Profiling : Use LC-MS/MS to identify off-target interactions (e.g., fluorinated metabolites may confound results) .
- Structural Analogues : Synthesize derivatives (e.g., replacing Cl with Br) to isolate substituent-specific effects .
Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what validation experiments are required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB ID: 4HKD) to identify key binding residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Validation : Correlate docking scores with experimental SPR (Surface Plasmon Resonance) binding constants (KD) .
Q. What are the key challenges in analyzing the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Measure logP values (predicted ~2.5 via ChemAxon) and use co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Conduct accelerated degradation studies (pH 7.4 PBS, 37°C) with HPLC monitoring. Hydrolysis of the chloromethyl group is a critical degradation pathway .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate the compound’s cytotoxicity while minimizing false positives?
- Methodological Answer :
- Dose Range : Use 10-point dilution series (1 nM–100 µM) in triplicate .
- Controls : Include fluorophore-based viability assays (e.g., Resazurin) and counter-screen against HEK293 cells to exclude nonspecific toxicity .
- Data Normalization : Apply Hill equation fitting to calculate EC₅₀ and assess cooperativity .
Q. What statistical methods are appropriate for interpreting conflicting results in SAR (Structure-Activity Relationship) studies?
- Methodological Answer :
- Multivariate Analysis : Use PCA (Principal Component Analysis) to cluster substituent effects (e.g., fluorine vs. chlorine) .
- Bayesian Modeling : Predict activity cliffs with open-source tools like RDKit and KNIME .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
